![molecular formula C23H29N3O5S B2940433 N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 921914-93-4](/img/structure/B2940433.png)
N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H29N3O5S and its molecular weight is 459.56. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Anti-inflammatory Activity
Research into closely related chemical structures has shown the potential for developing compounds with significant anti-inflammatory activity. Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and tested them for anti-inflammatory effects. Among these compounds, several showed significant anti-inflammatory activity, indicating the therapeutic potential of similar structures in treating inflammation-related disorders (Sunder & Maleraju, 2013).
Antimicrobial Activity
Another area of research focuses on the antimicrobial properties of compounds with similar chemical structures. Baviskar, Khadabadi, and Deore (2013) synthesized N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl} acetamide derivatives and evaluated their antimicrobial efficacy. The synthesized compounds displayed significant antibacterial and antifungal activities, highlighting the potential of such chemical structures in developing new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
Pharmacokinetics Optimization
The optimization of pharmacokinetic properties is crucial for the development of effective therapeutic agents. Humphreys et al. (2003) explored structure-metabolism relationships to identify analogs of a lead compound with improved metabolic stability while maintaining potency. This research demonstrates the importance of understanding the metabolic pathways of chemical compounds to develop drugs with favorable pharmacokinetic profiles (Humphreys et al., 2003).
Antioxidant Activity
The role of compounds in modulating oxidative stress through antioxidant activity is a growing area of research. Chkirate et al. (2019) synthesized coordination complexes of pyrazole-acetamide derivatives and evaluated their antioxidant activity using various in vitro assays. The findings suggest that such compounds could serve as effective antioxidants, which is relevant for conditions associated with oxidative stress (Chkirate et al., 2019).
Mecanismo De Acción
Target of Action
The primary targets of this compound are yet to be identified. The compound is a complex molecule and could potentially interact with multiple targets. It’s important to note that the identification of a compound’s targets is a crucial step in understanding its mechanism of action .
Mode of Action
The mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets by binding to active sites, thereby modulating their activity
Biochemical Pathways
The biochemical pathways affected by this compound are not yet known. The compound could potentially influence multiple pathways due to its complex structure. Understanding the biochemical pathways affected by a compound is essential for predicting its physiological effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects can be diverse, ranging from changes in cell signaling and function to alterations in cellular morphology .
Action Environment
The action environment of a compound refers to the biological and physical context in which it exerts its effects. Factors such as pH, temperature, and the presence of other molecules can influence a compound’s stability, efficacy, and mode of action . The specific action environment of this compound is currently unknown.
Propiedades
IUPAC Name |
N-[4-[(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)sulfamoyl]-3-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-6-11-26-19-13-18(7-9-20(19)31-14-23(4,5)22(26)28)25-32(29,30)21-10-8-17(12-15(21)2)24-16(3)27/h7-10,12-13,25H,6,11,14H2,1-5H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZIBWPJFZWJCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)C)C)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

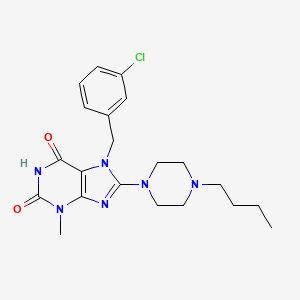
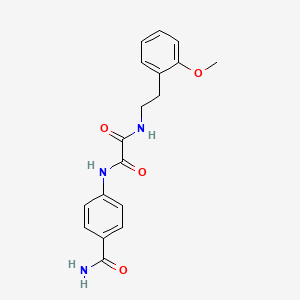
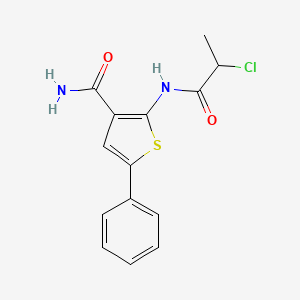
![2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2940355.png)
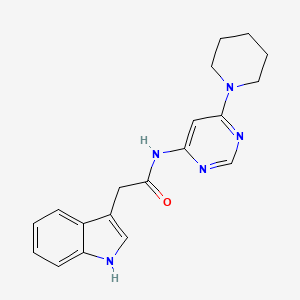
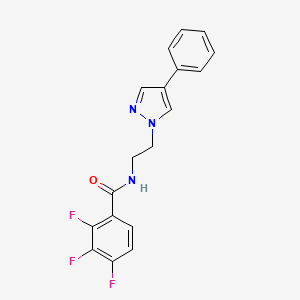
![2-[4-(2-Aminoethyl)phenoxy]acetamide](/img/structure/B2940360.png)

![(E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide](/img/structure/B2940362.png)
![2-Bromo-11H-benzo[b]fluoren-11-one](/img/structure/B2940366.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2940367.png)
![N-[(2,4-dichlorophenyl)methyl]-2-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2940369.png)
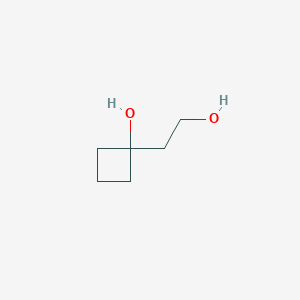
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide](/img/structure/B2940373.png)